molecular formula C26H28N2O6 B14460465 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester CAS No. 72284-54-9

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester

Cat. No.: B14460465
CAS No.: 72284-54-9
M. Wt: 464.5 g/mol
InChI Key: CPMWKRLSVXKCBU-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, nitrophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the nitrophenyl group and ester functionalities. Common reagents used in these reactions include pyridine derivatives, nitrobenzene, and diethyl carbonate. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester groups can undergo nucleophilic substitution to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various ester derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The ester functionalities can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Pyridinedicarboxylic acid derivatives
  • 1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl) derivatives
  • Diethyl ester derivatives

Uniqueness

What sets 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-1-(phenylmethyl)-, diethyl ester apart from similar compounds is its specific combination of functional groups and structural features

Properties

CAS No.

72284-54-9

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

diethyl 1-benzyl-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28N2O6/c1-5-33-25(29)22-17(3)27(16-19-12-8-7-9-13-19)18(4)23(26(30)34-6-2)24(22)20-14-10-11-15-21(20)28(31)32/h7-15,24H,5-6,16H2,1-4H3

InChI Key

CPMWKRLSVXKCBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC)C)CC3=CC=CC=C3)C

Origin of Product

United States

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